2-(1,1-Difluoroethyl)phenol: A Strategic Fluorinated Building Block
2-(1,1-Difluoroethyl)phenol: A Strategic Fluorinated Building Block
2-(1,1-Difluoroethyl)phenol (CAS 1547144-39-7) is a specialized fluorinated building block used in the optimization of lead compounds during drug discovery. This guide provides a technical analysis of its properties, synthesis, and application as a bioisostere.
Executive Summary
In modern medicinal chemistry, the 1,1-difluoroethyl (
-
Metabolic Stability: The C-F bond strength (~116 kcal/mol) blocks benzylic oxidation, a common metabolic soft spot in alkyl-substituted phenols.
-
Acidity Modulation: The electron-withdrawing nature of the gem-difluoro group lowers the phenol
, enhancing hydrogen bond donor capability without the steric bulk of a nitro or sulfonyl group. -
Lipophilicity Tuning: It increases lipophilicity (LogP) relative to the parent ethyl group while reducing desolvation penalties, often improving membrane permeability.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Value / Description |
| CAS Number | 1547144-39-7 |
| IUPAC Name | 2-(1,1-Difluoroethyl)phenol |
| Molecular Formula | |
| Molecular Weight | 158.15 g/mol |
| Appearance | Colorless to pale yellow oil (at RT) |
| Predicted LogP | ~2.4 – 2.6 |
| Predicted pKa | ~8.8 – 9.2 (More acidic than o-cresol due to |
| H-Bond Donor/Acceptor | 1 Donor (OH), 2 Acceptors (F) |
| Rotatable Bonds | 1 (C-C bond between ring and |
Structural Significance
The ortho positioning of the 1,1-difluoroethyl group creates a potential for an intramolecular hydrogen bond between the phenolic proton and the fluorine atoms (
Strategic Utility in Drug Design
Bioisosteric Replacement
The 1,1-difluoroethyl group is a "lipophilic bioisostere" for the carbonyl oxygen (
-
Vs. Ethyl: Replacing an ethyl group with a 1,1-difluoroethyl group lowers the electron density of the aromatic ring and blocks metabolic hydroxylation at the benzylic position.
-
Vs. Methoxy: The
group mimics the electronic withdrawal of oxygen but is more lipophilic and metabolically robust.
Bioisostere Logic Diagram
The following diagram illustrates the structural and functional relationships between 2-(1,1-difluoroethyl)phenol and its non-fluorinated analogs.
Caption: Bioisosteric relationship showing the strategic transition from labile alkyl phenols to the robust fluorinated scaffold.
Synthesis Protocol
Direct fluorination of 2'-hydroxyacetophenone with DAST (Diethylaminosulfur trifluoride) is chemically risky due to the reactivity of DAST with the free phenolic hydroxyl group. The Gold Standard protocol involves a three-step Protection-Fluorination-Deprotection sequence to ensure high yield and purity.
Reaction Scheme Overview
-
Protection: 2'-Hydroxyacetophenone
2'-Benzyloxyacetophenone. -
Deoxofluorination: Ketone
gem-Difluoro group.[1] -
Deprotection: Removal of Benzyl group
Target Phenol.
Detailed Methodology
Step 1: Protection (O-Benzylation)
-
Reagents: 2'-Hydroxyacetophenone (1.0 eq), Benzyl bromide (1.2 eq),
(1.5 eq), DMF (Solvent). -
Protocol:
-
Dissolve 2'-hydroxyacetophenone in anhydrous DMF (0.5 M concentration).
-
Add potassium carbonate (
) and stir at room temperature for 15 minutes to form the phenoxide. -
Add benzyl bromide dropwise.
-
Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).
-
Workup: Dilute with water, extract with diethyl ether, wash with brine, dry over
, and concentrate.
-
Step 2: Deoxofluorination (The Critical Step)
-
Reagents: 2'-Benzyloxyacetophenone (1.0 eq), Deoxo-Fluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (1.5 eq), dry DCM.
-
Safety Note: DAST/Deoxo-Fluor releases HF upon hydrolysis. Use plastic/Teflon labware if possible, or glass with strict moisture exclusion. Perform in a fume hood.
-
Protocol:
-
Place the protected ketone in a flame-dried round-bottom flask under Nitrogen/Argon.
-
Dissolve in anhydrous DCM (0.2 M).
-
Cool the solution to 0°C (ice bath). Note: Deoxo-Fluor is more thermally stable than DAST, but low temperature is preferred to control exotherms.
-
Add the fluorinating agent dropwise via syringe.
-
Allow the reaction to warm to Room Temperature (25°C) and stir for 16–24 hours.
-
Quenching (Critical): Cool back to 0°C. Slowly add saturated aqueous
. Caution: Vigorous evolution. -
Workup: Extract with DCM, dry organic layer over
, and purify via silica gel chromatography (eluting with Hexane/EtOAc) to isolate the gem-difluoro intermediate.
-
Step 3: Deprotection (Hydrogenolysis)
-
Reagents: Benzyl-protected intermediate,
gas (balloon), 10% Pd/C (10 wt%), MeOH/EtOAc (1:1). -
Protocol:
-
Dissolve the intermediate in MeOH/EtOAc.
-
Add 10% Pd/C catalyst carefully (under inert gas flow to prevent ignition).
-
Purge flask with Hydrogen gas and stir under a Hydrogen balloon (1 atm) for 2–6 hours.
-
Filtration: Filter through a Celite pad to remove the catalyst.
-
Concentration: Evaporate solvents to yield 2-(1,1-difluoroethyl)phenol .
-
Synthesis Workflow Diagram
Caption: Step-wise synthetic route ensuring chemoselectivity and safety.
Safety & Handling
-
Fluorinating Agents: DAST and Deoxo-Fluor are moisture-sensitive and corrosive. They react violently with water to produce Hydrofluoric Acid (HF). Always keep Calcium Gluconate gel nearby when working with HF-generating reagents.
-
Storage: The final phenol product should be stored in a cool, dry place (2–8°C), protected from light.
-
Glassware: While the reaction can be done in glass, ensure it is flame-dried. Quenching must be done with extreme caution to neutralize HF.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Hu, J., et al. (2014). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 17, 89–96.
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.
-
PubChem. (2025). Compound Summary: Phenol, 2-(1,1-dimethyl-2-propenyl)-3,6-dimethyl- (Structural Analog Data). National Library of Medicine.
